molecular formula C8H6N4O4 B13538302 9-(carboxymethyl)-9H-purine-6-carboxylic acid

9-(carboxymethyl)-9H-purine-6-carboxylic acid

Cat. No.: B13538302
M. Wt: 222.16 g/mol
InChI Key: SNEJWUXQYYOGOV-UHFFFAOYSA-N
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Description

9-(carboxymethyl)-9H-purine-6-carboxylic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(carboxymethyl)-9H-purine-6-carboxylic acid typically involves multi-step organic reactions. One common method is the alkylation of a purine derivative with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction proceeds through nucleophilic substitution, where the purine nitrogen attacks the electrophilic carbon of the chloroacetic acid, forming the carboxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(carboxymethyl)-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The purine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

9-(carboxymethyl)-9H-purine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions and functions.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-(carboxymethyl)-9H-purine-6-carboxylic acid involves its interaction with biological molecules, particularly nucleic acids. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with nucleotides, influencing the structure and function of DNA and RNA. These interactions can affect processes such as replication, transcription, and translation.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness

9-(carboxymethyl)-9H-purine-6-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical properties and potential applications compared to other purine derivatives. These functional groups enhance its reactivity and ability to form specific interactions with biological molecules.

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

9-(carboxymethyl)purine-6-carboxylic acid

InChI

InChI=1S/C8H6N4O4/c13-4(14)1-12-3-11-5-6(8(15)16)9-2-10-7(5)12/h2-3H,1H2,(H,13,14)(H,15,16)

InChI Key

SNEJWUXQYYOGOV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)C(=O)O

Origin of Product

United States

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